Home > Products > Screening Compounds P37335 > N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide
N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide -

N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Catalog Number: EVT-5416123
CAS Number:
Molecular Formula: C18H22F3N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

    Compound Description: VUF11211 is a high-affinity CXCR3 antagonist characterized by a rigid elongated structure with two basic piperazine and piperidine groups. It exhibits potent inhibitory effects on the binding and function of CXCR3 chemokines, suggesting its potential in treating inflammatory diseases.

    Relevance: VUF11211 shares the piperazinyl ring structural feature with N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide. Both compounds also feature a substituted benzyl group, with VUF11211 having a 4-chlorobenzyl substituent attached to the piperidine ring. This structural similarity places them within a similar chemical class, although their specific substituents and overall structure differ.

(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

    Compound Description: NBI-74330, also known as VUF10472, is a high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone chemical class. Unlike VUF11211, it lacks basic groups, yet still demonstrates potent inhibition of CXCR3 chemokine binding and function. NBI-74330 exhibits anti-inflammatory effects by blocking CXCR3-mediated chemotaxis of Th1 cells.

    Relevance: Although NBI-74330 doesn't directly share the piperazinyl ring with N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide, it showcases the importance of a trifluoromethyl-substituted phenyl ring in CXCR3 antagonism. Both compounds possess a phenyl ring substituted with a trifluoromethyl group at the ortho position, highlighting a potential shared pharmacophore for CXCR3 activity.

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

    Compound Description: VUF10085, also known as AMG-487, is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at CXCR3. Similar to NBI-74330, it demonstrates inverse agonistic properties, particularly at the constitutively active mutant CXCR3 N3.35A.

    Relevance: While lacking the piperazinyl ring, VUF10085 further exemplifies the relevance of a trifluoromethyl-substituted phenyl ring in CXCR3 antagonists. Similar to N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide and NBI-74330, this compound features a phenyl ring with a trifluoromethoxy substitution, albeit at the para position. This suggests that the presence and position of fluorine-containing substituents on the phenyl ring could be crucial for interacting with the CXCR3 receptor.

Properties

Product Name

N-(cyclopropylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

IUPAC Name

N-(cyclopropylmethyl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide

Molecular Formula

C18H22F3N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C18H22F3N3O2/c19-18(20,21)14-4-2-1-3-13(14)11-24-8-7-22-17(26)15(24)9-16(25)23-10-12-5-6-12/h1-4,12,15H,5-11H2,(H,22,26)(H,23,25)

InChI Key

BQWWESNBYUIXPF-UHFFFAOYSA-N

SMILES

C1CC1CNC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CC1CNC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.